molecular formula C10H13NO3 B15223449 Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

Cat. No.: B15223449
M. Wt: 195.21 g/mol
InChI Key: AKTNNCFQOLESHU-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group at the 4-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate typically involves the esterification of 2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(4-methylpyridin-3-yl)acetate.

    Reduction: Formation of 2-hydroxy-2-(4-methylpyridin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-2-(3-methylpyridin-4-yl)acetate: Similar structure but with a different substitution pattern on the pyridine ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-hydroxy-2-(4-chloropyridin-3-yl)acetate: Similar structure but with a chlorine substituent instead of a methyl group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and substitution patterns .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-6-11-5-4-7(8)2/h4-6,9,12H,3H2,1-2H3

InChI Key

AKTNNCFQOLESHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CN=C1)C)O

Origin of Product

United States

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